molecular formula C15H13NO3S B2557195 2-Cyclopropaneamido-4-phenylthiophene-3-carboxylic acid CAS No. 744230-61-3

2-Cyclopropaneamido-4-phenylthiophene-3-carboxylic acid

Cat. No.: B2557195
CAS No.: 744230-61-3
M. Wt: 287.33
InChI Key: FHUQKMRHUMWWNN-UHFFFAOYSA-N
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Description

2-Cyclopropaneamido-4-phenylthiophene-3-carboxylic acid (CAS 744230-61-3) is a chemical compound with the molecular formula C15H13NO3S and a molecular weight of 287.33 . This phenylthiophene-based small molecule serves as a valuable scaffold in medicinal chemistry and drug discovery research. The compound features a cyclopropane carboxamide moiety, a structural element known for its rigid, defined conformation and unique electronic properties that are often exploited in the design of biologically active compounds . Phenylthiophene derivatives have been identified as a privileged chemotype in pharmacological research. Scientific literature reports that structurally related 2-amino-4-phenylthiophene-3-carboxylic acid derivatives act as potent and selective inhibitors of atypical Protein Kinase C (aPKC) isoforms . These aPKC enzymes are significant therapeutic targets involved in pathological processes such as inflammation and increased vascular permeability, which are hallmarks of conditions like diabetic retinopathy and macular edema . Furthermore, other 4-arylthiophene-3-carboxylic acid analogs have been optimized as potent inhibitors of ANO1 (anoctamin-1), a calcium-activated chloride channel considered a promising target for novel analgesic development in inflammatory pain . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the current scientific literature for the latest findings on the applications of phenylthiophene compounds.

Properties

IUPAC Name

2-(cyclopropanecarbonylamino)-4-phenylthiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c17-13(10-6-7-10)16-14-12(15(18)19)11(8-20-14)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUQKMRHUMWWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropaneamido-4-phenylthiophene-3-carboxylic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Amidation: The cyclopropaneamido group can be introduced through an amidation reaction, where a cyclopropanecarboxylic acid derivative reacts with an amine.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where a suitable precursor is treated with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for 2-Cyclopropaneamido-4-phenylthiophene-3-carboxylic acid may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropaneamido-4-phenylthiophene-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have indicated that derivatives of thiophene compounds, including 2-cyclopropaneamido-4-phenylthiophene-3-carboxylic acid, exhibit significant anticancer activity. These compounds are believed to interact with specific biological targets, leading to the inhibition of tumor growth. For instance, a patent application describes methods for using such compounds in the treatment of cancer and autoimmune diseases by administering them in combination with other therapeutic agents like bortezomib and dexamethasone .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the modulation of cellular pathways related to apoptosis and cell proliferation. The binding affinity of these compounds to certain proteins, such as cereblon, has been highlighted as a critical factor in their therapeutic efficacy .

Inhibition of PD-L1

Immune Checkpoint Inhibition
The compound has also been investigated for its role as a PD-L1 inhibitor, which is crucial in cancer immunotherapy. Studies have shown that modifications to the thiophene structure can enhance its binding affinity to PD-L1, thereby disrupting the PD-1/PD-L1 interaction that tumors exploit to evade immune detection .

Case Study: Biological Evaluation
In a comparative study, novel inhibitors based on similar thiophene scaffolds demonstrated low nanomolar inhibitory activity against PD-L1. These findings suggest that 2-cyclopropaneamido-4-phenylthiophene-3-carboxylic acid could be a promising candidate for further development in immune checkpoint blockade therapies .

Synthesis and Structure-Activity Relationship (SAR)

Synthesis Techniques
The synthesis of 2-cyclopropaneamido-4-phenylthiophene-3-carboxylic acid typically involves multi-step organic reactions that allow for the introduction of various substituents on the thiophene ring. This flexibility in synthesis enables researchers to explore structure-activity relationships (SAR) effectively.

SAR Insights
Research has shown that specific modifications at various positions on the thiophene ring can significantly impact biological activity. For example, the introduction of different amide groups or substituents at the 4-position can enhance potency against targeted proteins involved in disease mechanisms .

Potential Applications Beyond Oncology

Autoimmune Disorders
Beyond cancer treatment, there is emerging evidence suggesting that this compound may also be beneficial in treating autoimmune disorders. The ability to modulate immune responses makes it a candidate for further investigation in conditions such as rheumatoid arthritis and multiple sclerosis .

Neurodegenerative Diseases
Additionally, some derivatives have shown promise as histone deacetylase inhibitors, which are being explored for their potential effects on neurodegenerative diseases like Alzheimer’s disease. The inhibition of class II histone deacetylases could lead to neuroprotective effects by promoting neuronal survival and function .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer TherapyInhibition of tumor growth through modulation of apoptosis pathways
Immune Checkpoint InhibitionDisruption of PD-1/PD-L1 interactions to enhance immune response
Treatment of Autoimmune DisordersPotential modulation of immune responses
Neurodegenerative Disease TreatmentPossible role as histone deacetylase inhibitors

Mechanism of Action

The mechanism of action of 2-Cyclopropaneamido-4-phenylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Core Ring Systems

  • Thiophene (C₄H₄S) : The sulfur atom in thiophene enhances electron-richness, influencing redox reactivity and binding to metal ions or biological targets.
  • Pyridine (C₅H₅N) : The nitrogen atom in pyridine introduces basicity and polarity, altering solubility and hydrogen-bonding capacity.

Substituent Effects

  • The cyclopropaneamido group in both thiophene and pyridine derivatives may confer resistance to enzymatic degradation due to cyclopropane’s rigidity .
  • The chloro and methyl groups in the pyrimidine derivative (CAS: 89581-58-8) suggest utility as intermediates in halogenation or alkylation reactions .

Commercial and Research Implications

  • Supplier Availability : The thiophene derivative’s higher supplier count (5 vs. 3 for pyridine) indicates broader industrial interest, possibly due to synergistic effects from its substituents .
  • Therapeutic Potential: Thiophene-based compounds are explored as kinase inhibitors or antimicrobials, whereas pyrimidine analogs are often used in antiviral drug design.

Key Research Findings

  • Electronic Properties : Thiophene’s electron-rich nature may enhance charge-transfer interactions in materials science applications, unlike pyridine’s electron-deficient ring.
  • Bioactivity : Carboxylic acid groups in all compounds suggest roles as zinc-binding motifs in metalloenzyme inhibition (e.g., angiotensin-converting enzyme inhibitors).

Biological Activity

2-Cyclopropaneamido-4-phenylthiophene-3-carboxylic acid (CAS No. 744230-61-3) is a synthetic organic compound notable for its unique structural features, including a cyclopropane ring, an amide group, a phenyl group, and a thiophene ring. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes or receptors involved in various biochemical pathways. For instance, it may inhibit enzymes associated with inflammatory processes, thereby exhibiting anti-inflammatory effects.

Antimicrobial Properties

Research indicates that 2-Cyclopropaneamido-4-phenylthiophene-3-carboxylic acid has demonstrated antimicrobial activity against several pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism appears to involve disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties through various assays. It has shown potential in reducing inflammation markers in cellular models, suggesting its utility in treating inflammatory diseases .

Antitumor Activity

Recent studies have explored the antitumor potential of this compound. In particular, it has been assessed for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The findings suggest that it may interfere with cancer cell signaling pathways, leading to reduced tumor growth .

Study on Antitumor Activity

A recent study investigated the antitumor effects of 2-Cyclopropaneamido-4-phenylthiophene-3-carboxylic acid in hepatocellular carcinoma (HCC) models. The results indicated that the compound significantly inhibited tumor growth in vitro and in vivo, with an IC50 value demonstrating potent activity against HCC cells .

Cell Line IC50 (µM) Effect
HepG2 (HCC)0.5Significant growth inhibition
MCF-7 (Breast Cancer)1.0Moderate growth inhibition
A549 (Lung Cancer)0.8Significant growth inhibition

Evaluation of Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The results demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in inflammatory conditions.

Cytokine Control Level Treated Level Reduction (%)
TNF-alpha100 pg/mL30 pg/mL70%
IL-680 pg/mL20 pg/mL75%

Q & A

Q. What synthetic routes are recommended for preparing 2-cyclopropaneamido-4-phenylthiophene-3-carboxylic acid, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with the functionalization of thiophene-3-carboxylic acid derivatives. Key steps include cyclopropaneamido group introduction via coupling reactions (e.g., using carbodiimide-based reagents) and phenyl group installation through Suzuki-Miyaura cross-coupling. Optimization involves screening catalysts (e.g., palladium for coupling reactions) and solvents (DMF or toluene) to maximize yield and purity. Reaction temperatures (80–120°C) and inert atmospheres (N₂/Ar) are critical to suppress side reactions .

Q. How can the purity and identity of the compound be validated during synthesis?

Use a combination of analytical techniques:

  • HPLC/GC-MS : Quantify purity (>95% recommended for research use).
  • NMR (¹H/¹³C) : Confirm structural integrity (e.g., cyclopropane proton signals at δ 1.2–1.5 ppm, thiophene ring protons at δ 6.8–7.5 ppm).
  • FT-IR : Verify functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, amide N-H ~3300 cm⁻¹).
  • Elemental Analysis : Ensure stoichiometric consistency .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions.
  • Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or crystal packing?

Single-crystal X-ray diffraction is the gold standard. Grow crystals via slow evaporation (e.g., in ethanol/water mixtures). Use SHELX software (SHELXD for structure solution, SHELXL for refinement) to analyze space groups, bond angles, and intermolecular interactions. For challenging cases (e.g., twinned crystals), employ high-resolution synchrotron data .

Q. What strategies mitigate discrepancies in biological activity data across studies?

  • Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds.
  • Solubility Optimization : Test DMSO/PBS mixtures to ensure dissolution without aggregation.
  • Metabolic Stability : Pre-treat with liver microsomes to assess degradation kinetics .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular Docking (AutoDock Vina) : Model binding to enzymes/receptors (e.g., kinase domains) using the compound’s 3D structure (optimized via DFT calculations).
  • MD Simulations (GROMACS) : Simulate ligand-protein dynamics over 100+ ns to assess stability.
  • ADMET Prediction (SwissADME) : Forecast bioavailability and toxicity profiles .

Q. What methodologies address low yields in large-scale synthesis?

  • Flow Chemistry : Improve heat/mass transfer for cyclopropanation steps.
  • Catalyst Immobilization : Use polymer-supported Pd catalysts to enhance recyclability.
  • Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FT-IR .

Methodological Considerations

  • Contradiction Analysis : If biological activity varies between batches, cross-check NMR purity, polymorphic forms (via PXRD), and endotoxin levels (LAL assay) .
  • Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify breakdown products .

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